2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves the reaction of 2-chloro-5-nitropyrimidin-4-amine and isopropylamine in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (100-150°C) and with the aid of a catalyst such as triethylamine or potassium carbonate. The resulting compound is then purified by recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is C7H9ClN4O2 . The InChI code is 1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3, (H,9,10,11) .Physical And Chemical Properties Analysis
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has a molecular weight of 226.66 g/mol. Its melting point is 155-156°C, and its boiling point is 401.6°C. It is soluble in organic solvents such as ethanol, ethyl acetate, and chloroform. The compound is a stable solid and does not decompose easily.Scientific Research Applications
Synthesis and Derivative Formation
- Researchers have synthesized various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, which is structurally similar to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, by reacting 2,4-dichloro-6-methyl-5-nitro pyrimidine with amines. These derivatives have led to the development of a novel heterocyclic system, 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, demonstrating the potential of such compounds in creating new chemical entities (Banihashemi, Hassani, & Lari, 2020).
Mechanistic Studies in Reactions
- A study focused on the reaction mechanisms of SNAr (nucleophilic aromatic substitution) reactions involving 2-chloro-5-nitropyrimidine, closely related to the chemical . Kinetic measurements in aqueous media led to discussions on the pathway of these reactions, contributing to a deeper understanding of reaction mechanisms involving similar pyrimidine derivatives (Campodónico, Olivares, & Tapia, 2020).
Development of Optically Active Compounds
- Researchers have successfully reacted 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with (L)-α-amino acids, leading to optically active imidazo[1,2-a]pyrimidines. This research shows the versatility of such pyrimidine derivatives in synthesizing optically active compounds, which are significant in various scientific applications, including drug development (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).
Investigation of Hydrogen Bonding
- A study on 2-amino-4,6-dimethoxy-5-nitropyrimidine, a compound structurally similar to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, emphasized the importance of hydrogen bonding in its molecular structure. Understanding such interactions is crucial in the field of crystallography and material science, where hydrogen bonding plays a key role in the stability and formation of molecular structures (Glidewell, Low, Melguizo, & Quesada, 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPRAOPHIPUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225336 | |
Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine | |
CAS RN |
890094-38-9 | |
Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890094-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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